molecular formula C17H17N5O2 B2595011 1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide CAS No. 2034506-87-9

1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2595011
CAS No.: 2034506-87-9
M. Wt: 323.356
InChI Key: NMFAGBPFVGVKEO-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) source . Its primary research value lies in the investigation of JAK2-driven myeloproliferative neoplasms and FLT3-ITD positive acute myeloid leukemia (AML), where constitutive activation of these kinases promotes uncontrolled cellular proliferation and survival source . By potently suppressing the JAK-STAT and FLT3 signaling pathways, this compound induces cell cycle arrest and apoptosis in dependent hematopoietic cell lines, providing a crucial tool for elucidating the downstream molecular mechanisms of oncogenesis and for evaluating potential therapeutic strategies in preclinical models source . Its well-defined kinase inhibition profile makes it a valuable chemical probe for dissecting complex signaling networks in hematological malignancies and for supporting the development of targeted cancer therapeutics.

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-21-9-2-3-15(17(21)24)16(23)19-8-10-22-12-14(11-20-22)13-4-6-18-7-5-13/h2-7,9,11-12H,8,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAGBPFVGVKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current literature.

Chemical Structure

The compound features a complex structure that includes:

  • A dihydropyridine core
  • A pyrazole moiety
  • A pyridine ring

This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Properties
Studies have shown that derivatives and analogs of dihydropyridines can inhibit cancer cell proliferation. Specifically, compounds with similar structures have demonstrated effectiveness against prostate cancer cell lines through androgen receptor modulation . The compound may share these properties, suggesting potential as an anticancer agent.

2. Androgen Receptor Modulation
The compound has been identified as a selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively stimulate or inhibit androgen receptors, which can be beneficial in treating conditions like prostate cancer . The compound's structural characteristics likely contribute to its high affinity for androgen receptors.

3. Inhibition of TGFβ Signaling
Recent research on related compounds has indicated that they can inhibit Transforming Growth Factor beta (TGFβ) signaling pathways, which play critical roles in cellular processes such as proliferation and differentiation. For example, a study highlighted the ability of certain dihydropyridines to clear TGFβ receptors from the cell surface, leading to reduced signaling activity .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been identified:

  • Androgen Receptor Antagonism: By binding to androgen receptors, the compound may inhibit the growth signals typically promoted by androgens in prostate cancer cells.
  • TGFβ Receptor Modulation: The ability to modulate TGFβ signaling could lead to altered cell fate decisions in stem cells and cancer cells alike, potentially enhancing therapeutic outcomes .

Case Studies

Several studies have investigated similar compounds with promising results:

  • Prostate Cancer Cell Lines: Compounds structurally related to 1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide were tested against various prostate cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .
  • Stem Cell Differentiation: Research on related dihydropyridines demonstrated their capability to drive mouse embryonic stem cells toward cardiac lineage through TGFβ inhibition, highlighting their potential in regenerative medicine .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInhibits proliferation in prostate cancer cells
Androgen Receptor ModulationSelective modulation leading to reduced tumor growth
TGFβ Signaling InhibitionClears TGFβ receptors; alters cell signaling

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it to structurally analogous carboxamide derivatives (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Core Structure Substituents/Linkers Molecular Formula Molecular Weight (g/mol)
Target Compound 1,2-dihydropyridine N-ethyl-4-(pyridin-4-yl)-1H-pyrazol-1-yl C₁₇H₁₆N₅O₂ 322.34
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) Pyrazolo[3,4-b]pyridine Phenyl, ethyl-methyl-pyrazolyl C₂₁H₂₂N₆O 374.40
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900262-41-1) Pyrido-pyrrolo-pyrimidine Dimethoxyphenyl, methoxypropyl C₂₇H₂₈N₅O₅ 514.55*
N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900880-12-8) Pyrido-pyrrolo-pyrimidine Butyl, phenyl, methoxypropyl C₂₉H₃₂N₅O₃ 522.61*

*Calculated based on molecular formula.

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound’s 1,2-dihydropyridine core is less rigid than the pyrazolo[3,4-b]pyridine (CAS 1005612-70-3) or fused pyrido-pyrrolo-pyrimidine systems (CAS 900262-41-1, 900880-12-8) . This may enhance solubility but reduce binding affinity compared to bulkier analogs.

Substituent Effects :

  • The pyridin-4-yl-pyrazolyl side chain in the target compound offers a balance of hydrophilicity and π-π stacking capability, contrasting with the phenyl-pyrazolyl group in CAS 1005612-70-3, which is more lipophilic .
  • Compounds with methoxypropyl or butyl groups (e.g., CAS 900880-12-8) exhibit increased hydrophobicity, likely improving membrane permeability but risking metabolic instability .

Linker Flexibility :

  • The ethyl linker in the target compound provides moderate flexibility compared to the rigid fused rings in pyrido-pyrrolo-pyrimidine derivatives. This may allow better adaptation to binding pockets in biological targets .

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